1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Overview
Description
1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid is a compound that combines the structural features of piperidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various molecular targets . The compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common synthetic route includes the reaction of piperidine with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfoxides back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, benefiting from its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their biological activity.
Pyrrolidine derivatives: Similar to piperidine derivatives, these compounds are known for their pharmacological properties and are used in drug design.
Sulfonyl-containing compounds: These compounds have the sulfonyl functional group, which is important for their chemical reactivity and biological activity
The uniqueness of 1-Ethylsulfonyl-4-pyrrolidin-1-ylpiperidine lies in its combined structural features, which allow it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.C2H2O4/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12;3-1(4)2(5)6/h11H,2-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNOCIJDQSBTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.